molecular formula C14H23NO B184042 2-Amino-3,5-di-tert-butylphenol CAS No. 24973-57-7

2-Amino-3,5-di-tert-butylphenol

Cat. No.: B184042
CAS No.: 24973-57-7
M. Wt: 221.34 g/mol
InChI Key: CLRBDDUMPXYLHE-UHFFFAOYSA-N
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Description

2-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a substituted phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 2 position on the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Amino-3,5-di-tert-butylphenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-di-tert-butylphenol typically involves the nitration of 2,4-di-tert-butylphenol followed by reduction. The process begins with the protection of the hydroxyl group of 2,4-di-tert-butylphenol using methyl chloroformate. The protected compound is then nitrated using a mixture of sulfuric acid and nitric acid to yield a mixture of 2,4-di-tert-butyl-5-nitrophenol and 2,4-di-tert-butyl-6-nitrophenol. The hydroxyl-protected group is then deprotected, and the nitro group is reduced using palladium on carbon (Pd/C) and ammonium formate to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it susceptible to halogenation, nitration, and sulfonation.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are employed for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

At the molecular level, 2-Amino-3,5-di-tert-butylphenol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This binding can result in the modulation of various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

  • 2,4-Di-tert-butylphenol
  • 2,6-Di-tert-butylphenol
  • 5-Amino-2,4-di-tert-butylphenol

Comparison: 2-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which confer distinct chemical reactivity and stability. Compared to 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol, the amino group in this compound enhances its nucleophilicity and ability to participate in a broader range of chemical reactions. Additionally, the compound’s steric hindrance due to the tert-butyl groups provides increased stability against oxidative degradation .

Properties

IUPAC Name

2-amino-3,5-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRBDDUMPXYLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429088
Record name 2-amino-3,5-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24973-57-7
Record name 2-amino-3,5-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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